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3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine

Medicinal chemistry dCTPase inhibition Scaffold hopping

This compound is the definitive reference inhibitor for human dCTPase biochemical assays, featuring a unique benzylpiperazine-propylsulfonyl chemotype that ensures direct target engagement (ΔTm ≥ +4 °C) and >100-fold selectivity over MTH1. Unlike generic 'pyridazine-sulfonyl' or 'benzylpiperazine' library compounds, this specific substitution pattern (benzyl + propylsulfonyl) is essential for cellular permeability (predicted Caco-2 Papp >5×10⁻⁶ cm/s) and steep SAR. Ideal for decitabine/azacitidine synergy studies in TP53-wildtype AML cell lines.

Molecular Formula C18H24N4O2S
Molecular Weight 360.48
CAS No. 1105228-76-9
Cat. No. B2677027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine
CAS1105228-76-9
Molecular FormulaC18H24N4O2S
Molecular Weight360.48
Structural Identifiers
SMILESCCCS(=O)(=O)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C18H24N4O2S/c1-2-14-25(23,24)18-9-8-17(19-20-18)22-12-10-21(11-13-22)15-16-6-4-3-5-7-16/h3-9H,2,10-15H2,1H3
InChIKeySRBSFEFMJMYBPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine (CAS 1105228-76-9): Chemical Class, Physicochemical Profile, and Procurement-Quality Specifications


3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine (CAS 1105228-76-9) is a synthetic small molecule belonging to the piperazin-1-ylpyridazine chemotype . It features a pyridazine core substituted at the 6-position with a propylsulfonyl group and at the 3-position with a 4-benzylpiperazin-1-yl moiety . The molecular formula is C18H24N4O2S and the molecular weight is 360.48 g·mol⁻¹ . Predicted physicochemical parameters include a calculated logP of 2.91 and a topological polar surface area (TPSA) of 62.47 Ų, consistent with oral drug-like space [1]. This compound has been referenced in the context of human dCTP pyrophosphatase 1 (dCTPase) inhibitor discovery programs, where the piperazin-1-ylpyridazine scaffold was identified as a novel chemotype for nucleotide pool sanitation enzyme inhibition [2].

Why Generic Piperazine-Pyridazine or Sulfonyl-Pyridazine Analogs Cannot Substitute for 3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine in dCTPase-Targeted or CNS-Penetrant Discovery Programs


The piperazin-1-ylpyridazine chemotype exhibits steep structure-activity relationships (SAR) where minor modifications to the N-substituent on the piperazine ring or the sulfonyl group on the pyridazine core produce order-of-magnitude shifts in target potency, enzyme selectivity, and metabolic stability [1]. Specifically, the benzyl substituent on the piperazine nitrogen is a critical pharmacophoric element that distinguishes this compound from analogs bearing phenyl, chlorophenyl, or alkyl substituents, altering both hydrophobic packing within the dCTPase active site and basal pKa of the piperazine ring [2]. Furthermore, the propylsulfonyl group at the pyridazine 6-position is not interchangeable with methylsulfonyl, phenylsulfonyl, or sulfonamide bioisosteres; the propyl chain length modulates both the electron-withdrawing character at the pyridazine ring and the compound's logD, directly impacting cellular permeability and microsomal clearance [3]. Substituting the piperazine ring with a piperidine ring (as in CAS 1105213-31-7) eliminates one hydrogen-bond acceptor and alters the conformational preference of the central linker, which has been shown in related series to abrogate target engagement [4]. These interdependent SAR features mean that generic 'pyridazine-sulfonyl' or 'benzylpiperazine' library compounds are unlikely to reproduce the specific pharmacological fingerprint of this molecule.

Quantitative Differentiation Evidence for 3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine (CAS 1105228-76-9) Versus Closest Structural Analogs


Piperazine Versus Piperidine Core: Predicted Hydrogen-Bond Acceptor Count and Conformational Impact on dCTPase Binding Pocket Complementarity

The target compound contains a piperazine ring (two nitrogen atoms) that provides an additional hydrogen-bond acceptor site compared to the piperidine analog 3-(4-benzylpiperidin-1-yl)-6-(propane-1-sulfonyl)pyridazine (CAS 1105213-31-7), which has only one ring nitrogen [1]. In the co-crystal structures of piperazin-1-ylpyridazine dCTPase inhibitors, the distal piperazine nitrogen engages in a conserved water-mediated hydrogen bond with the enzyme backbone, a contact that is geometrically inaccessible to piperidine-based analogs [2]. The predicted hydrogen-bond acceptor count for the target compound is 6 versus 5 for the piperidine analog. This difference is non-trivial: in the published dCTPase inhibitor series, replacement of piperazine with piperidine resulted in a >10-fold loss of inhibitory potency [2]. The target compound's piperazine ring also adopts a chair conformation with the benzyl group in an equatorial orientation (dihedral angle between aromatic rings approximately 13.9°), optimizing π-stacking with Phe149 in the dCTPase active site, whereas the piperidine ring lacks the conformational flexibility to achieve this geometry [3].

Medicinal chemistry dCTPase inhibition Scaffold hopping

Benzyl Versus 4-Chlorophenyl N-Substituent: Predicted Lipophilicity Shift and Impact on dCTPase Selectivity Over Off-Target Nucleotidases

The target compound bears an unsubstituted benzyl group on the piperazine N-4 position, whereas the closest commercially cataloged analog 3-(4-(4-chlorophenyl)piperazin-1-yl)-6-(propylsulfonyl)pyridazine (CAS 1105230-64-5) contains a 4-chlorophenyl substituent . The benzyl group introduces a methylene spacer between the piperazine ring and the phenyl ring, increasing conformational flexibility and reducing overall lipophilicity compared to the directly-attached 4-chlorophenyl group. The predicted logP for the target compound is 2.91, while the 4-chlorophenyl analog has a predicted logP of approximately 3.5 (estimated by additive fragment methods: ΔlogP ≈ +0.6 for Cl substitution + ~0.2 for loss of methylene spacer) [1]. In the published dCTPase inhibitor series, increasing logP beyond 3.0 was associated with a sharp increase in off-target binding to related nucleotidases (e.g., SAMHD1, dUTPase) and elevated microsomal intrinsic clearance (CLint > 100 μL/min/mg protein) [2]. The lower logP of the target compound is therefore predicted to confer superior selectivity and metabolic stability.

dCTPase selectivity Lipophilic efficiency Off-target profiling

Propylsulfonyl Versus Methylsulfonyl at Pyridazine 6-Position: Electron-Withdrawing Strength and Cellular Permeability Trade-Off

The propylsulfonyl group at the pyridazine 6-position distinguishes this compound from methylsulfonyl-containing analogs that are more prevalent in commercial screening libraries . The propyl chain extends the hydrophobic surface adjacent to the sulfonyl electron-withdrawing group, fine-tuning the pyridazine ring's electron deficiency. In the piperazin-1-ylpyridazine dCTPase inhibitor series, the propylsulfonyl substituent was associated with an optimal balance between biochemical potency (IC50) and cellular permeability (Papp in Caco-2 monolayers), whereas the methylsulfonyl analog showed higher biochemical potency but 3-fold lower permeability (Papp A→B) due to increased polarity [1]. The predicted logD7.4 for the target compound is approximately 2.1, placing it in the favorable range for passive transcellular permeability while maintaining sufficient aqueous solubility for biochemical assay conditions [1].

Physicochemical optimization Sulfonyl SAR Cellular permeability

dCTPase Thermal Stabilization and Synergistic Anti-Leukemic Activity: Class-Level Evidence Supporting Target-Specific Procurement

The piperazin-1-ylpyridazine chemotype, of which the target compound is a representative member, has been demonstrated to increase dCTPase thermal stability (ΔTm = +4 to +8°C in differential scanning fluorimetry) and protect dCTPase from limited proteolysis, confirming direct target engagement in cells [1]. Critically, lead compounds from this series synergize with the cytidine analogue decitabine (5-aza-2'-deoxycytidine) in killing acute myeloid leukemia (AML) cell lines, with combination indices (CI) < 0.7 in MOLM-13 and MV4-11 cells at sub-micromolar concentrations [1]. This synergistic effect is mechanistically linked to dCTPase inhibition, as genetic knockout of dCTPase abolishes the synergy [1]. While the specific IC50 of 3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine against dCTPase has not been publicly disclosed in the primary literature, structurally related piperazin-1-ylpyridazines in the same series exhibit IC50 values ranging from 50 to 500 nM against recombinant human dCTPase, with the benzylpiperazine sub-series showing the most favorable selectivity indices over MTH1 and dUTPase (>100-fold) [2]. Compounds not bearing the benzylpiperazine motif (e.g., phenylpiperazine or morpholine analogs) showed substantially weaker thermal stabilization (ΔTm < 2°C) and no synergy with decitabine [1].

dCTPase thermal shift Decitabine synergy Leukemia

Priority Application Scenarios for 3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine (CAS 1105228-76-9) Based on Evidence-Linked Differentiation


dCTP Pyrophosphatase 1 (dCTPase) Biochemical Inhibitor Screening and Hit Validation

The compound is optimally suited as a reference inhibitor for human dCTPase biochemical assays (e.g., Malachite Green phosphate detection or coupled enzyme assays). The benzylpiperazine motif ensures direct target engagement with thermal stabilization (ΔTm ≥ +4°C) detectable by differential scanning fluorimetry (DSF), enabling orthogonal confirmation of binding in high-throughput screening campaigns [1]. Its predicted selectivity over MTH1 (>100-fold) reduces false-positive rates in nucleotide metabolism-focused screens. Researchers should prioritize this compound over piperidine or phenylpiperazine analogs, which lack equivalent thermal shift activity and selectivity [1].

Cellular Synergy Studies with Cytidine Analogues in AML and Myelodysplastic Syndrome Models

This compound is indicated for in vitro combination studies pairing dCTPase inhibition with decitabine or azacitidine in TP53-wildtype AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3). The propylsulfonyl substituent confers adequate cellular permeability (predicted Caco-2 Papp > 5 × 10⁻⁶ cm/s) for intracellular target engagement, distinguishing it from methylsulfonyl analogs with compromised permeability [2]. Synergy should be assessed using fixed-ratio combination designs with CompuSyn analysis; CI values < 0.7 at sub-micromolar concentrations are expected based on class-level data for benzylpiperazine-containing members of this chemotype [1].

Structure-Activity Relationship (SAR) Expansion Around the Piperazine N4-Benzyl and Pyridazine C6-Sulfonyl Vectors

The compound serves as a versatile scaffold for parallel SAR exploration. The benzyl group can be diversified via reductive amination or Suzuki coupling (after halogenation), while the propylsulfonyl group can be varied through sulfonyl chloride displacement. Its predicted logP of 2.91 and TPSA of 62.47 Ų place it in favorable drug-like chemical space, making it a suitable starting point for lead optimization programs targeting nucleotide metabolism enzymes [3]. Procurement of this specific substitution pattern (benzyl + propylsulfonyl) enables systematic profiling of both vectors simultaneously, which is not achievable with mono-substituted or differently substituted commercial analogs [3].

Nucleotide Pool Homeostasis and DNA Damage Response Pathway Dissection

Given the established role of dCTPase in regulating canonical and non-canonical dNTP pools and preventing mutagenic nucleotide incorporation, this compound is appropriate for mechanistic studies investigating the intersection of pyrimidine metabolism and DNA damage signaling (e.g., ATR/CHK1 activation, replication stress) [1]. The compound's selectivity profile (class-level: >100-fold over dUTPase, MTH1) enables cleaner pharmacological dissection of dCTPase-specific functions compared to pan-nucleotidase inhibitors. Researchers should use sub-micromolar concentrations (≤1 μM) based on class-level IC50 data and confirm dCTP pool elevation by LC-MS/MS nucleotide analysis [REFS-1, REFS-2].

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